Oseltamivir-d3 Phosphate

Catalog No.
S14394779
CAS No.
M.F
C16H31N2O8P
M. Wt
413.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oseltamivir-d3 Phosphate

Product Name

Oseltamivir-d3 Phosphate

IUPAC Name

ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium;molecular hydrogen

Molecular Formula

C16H31N2O8P

Molecular Weight

413.42 g/mol

InChI

InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i4D3;;

InChI Key

POPJIXMLXGJJOV-CPWOTLOQSA-N

Canonical SMILES

[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-]

Isomeric SMILES

[HH].[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-]

Oseltamivir-d3 Phosphate is a labeled derivative of oseltamivir phosphate, which is a pro-drug that converts into the active metabolite, oseltamivir carboxylate. This compound is primarily recognized for its role as an antiviral agent against influenza viruses, specifically influenza A and B. The chemical formula for Oseltamivir-d3 Phosphate is C16H28D3N2O8PC_{16}H_{28}D_{3}N_{2}O_{8}P with a molecular weight of approximately 413.42 g/mol . The incorporation of deuterium (D) atoms allows for enhanced tracking in biological studies, making it valuable in pharmacokinetic and metabolic research.

Oseltamivir-d3 Phosphate undergoes several chemical transformations primarily related to its metabolism. Upon administration, it is converted by hepatic esterases into oseltamivir carboxylate, which acts as a competitive inhibitor of the neuraminidase enzyme present on the surface of influenza viruses. This conversion is essential for its antiviral activity, as the active metabolite inhibits the release of new viral particles from infected cells . The metabolic pathway can be summarized as follows:

  • Administration: Oseltamivir-d3 Phosphate is administered orally.
  • Conversion: It is converted to oseltamivir carboxylate through hydrolysis by esterases in the liver.
  • Action: Oseltamivir carboxylate inhibits neuraminidase, preventing viral replication.

Oseltamivir-d3 Phosphate exhibits significant biological activity as an antiviral agent. Its mechanism involves the inhibition of neuraminidase, an enzyme critical for the influenza virus's lifecycle. By binding to this enzyme, oseltamivir-d3 Phosphate prevents the cleavage of sialic acid residues, thereby inhibiting the release of newly formed virions from infected cells . This action effectively reduces viral shedding and limits the spread of infection within the host.

Additionally, studies have shown that Oseltamivir-d3 Phosphate can be used in research to track drug metabolism and distribution in vivo due to its labeled isotopes .

The synthesis of Oseltamivir-d3 Phosphate typically involves several steps that integrate deuterated precursors into the oseltamivir structure. While specific synthetic routes are proprietary and may vary among manufacturers, a general outline includes:

  • Starting Materials: Utilize deuterated versions of basic building blocks for oseltamivir.
  • Formation of Key Intermediates: Employ standard organic reactions such as esterification or amide coupling to construct intermediates.
  • Final Conversion: Convert the final intermediate into the phosphate salt form through phosphorylation reactions.

These methods ensure that deuterium labels are incorporated without significantly altering the pharmacological properties of the drug .

Research involving Oseltamivir-d3 Phosphate has highlighted its interactions with various drugs and biological molecules:

  • Drug-Drug Interactions: Studies indicate that co-administration with certain medications can alter plasma levels of oseltamivir due to changes in renal excretion rates .
  • Resistance Mechanisms: Investigations into how influenza viruses develop resistance to neuraminidase inhibitors have utilized Oseltamivir-d3 Phosphate to understand mutation patterns in viral genomes .

Oseltamivir-d3 Phosphate is part of a class of neuraminidase inhibitors that includes several other compounds. Below is a comparison with similar compounds highlighting their uniqueness:

Compound NameChemical StructureUnique Features
OseltamivirC16H28N2O4Pro-drug; effective against influenza A and B
ZanamivirC15H20N4O7SDirectly active; used for severe cases
PeramivirC16H18N4O5Administered intravenously; used in resistant cases
LaninamivirC18H29N5O5Long-acting; effective against resistant strains

Oseltamivir-d3 Phosphate's unique feature lies in its deuterated labeling, which facilitates precise tracking in biological studies while maintaining the antiviral efficacy inherent to oseltamivir phosphate .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

413.20063319 g/mol

Monoisotopic Mass

413.20063319 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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